molecular formula C8H8N2 B110421 6-Ethylnicotinonitrile CAS No. 3222-52-4

6-Ethylnicotinonitrile

Cat. No.: B110421
CAS No.: 3222-52-4
M. Wt: 132.16 g/mol
InChI Key: CZYRKQKCSOWBAJ-UHFFFAOYSA-N
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Description

6-Ethylnicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

  • Application : 6-Ethylnicotinonitrile derivatives like [18F]FDDNP are used in positron emission tomography (PET) for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease (AD) patients. This noninvasive technique aids in diagnostic assessments and monitoring response to treatments in AD (Shoghi-Jadid et al., 2002).

Chemical Synthesis

  • Application : In chemical synthesis, isonicotinic acid, related to this compound, is used as a catalyst in the preparation of pyranopyrazoles, demonstrating its relevance in the development of efficient and environmentally friendly synthesis methods (Zolfigol et al., 2013).

Industrial and Pharmaceutical Applications

  • Application : The pyrolysis of compounds like 5-arylazonicotinonitriles, which are structurally related to this compound, leads to the synthesis of new pyridine derivatives. These derivatives have potential applications in the pharmaceutical and dye industries (Al-Awadi et al., 2017).

Environmental Applications

  • Application : In environmental science, compounds structurally similar to this compound, like ethylenediaminetetraacetic acid (EDTA), are used as chelating agents in various applications, including soil remediation and wastewater treatment. The biodegradability of these agents is crucial for reducing environmental impact (Pinto et al., 2014).

Drug Synthesis

  • Application : In the pharmaceutical industry, derivatives of this compound, such as ethyl 6-chloro-5-cyano-2-methylnicotinate, are used in the synthesis of drugs like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This highlights its role in the development of new therapeutic agents (Andersen et al., 2013).

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in the biochemical reactions related to the action of Ethionamide

Cellular Effects

The cellular effects of 6-Ethylnicotinonitrile are not well-documented. Given its association with Ethionamide, it may influence cell function in a manner similar to this antibiotic. Ethionamide is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall in Mycobacterium tuberculosis . This suggests that this compound may also have some impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an impurity of Ethionamide, it may share some of the same mechanisms of action. Ethionamide is a prodrug that is activated by a mycobacterial enzyme, EthA, producing a reactive species that inhibits the enoyl reductase, InhA, thereby blocking mycolic acid synthesis .

Metabolic Pathways

Given its association with Ethionamide, it may be involved in similar metabolic pathways, particularly those related to the metabolism of Ethionamide in Mycobacterium tuberculosis .

Properties

IUPAC Name

6-ethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRKQKCSOWBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592593
Record name 6-Ethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-52-4
Record name 6-Ethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3222-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 384B was prepared from 384A by a route analogous to that described for the preparation of compound 174B. HPLC retention time=1.24 min. (Condition A), M+=133.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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